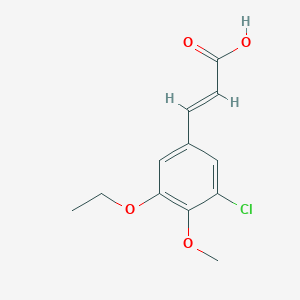

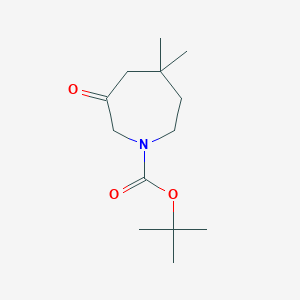

![molecular formula C7H12F2O B2706071 [1-(2,2-Difluoroethyl)cyclobutyl]methanol CAS No. 2024104-93-4](/img/structure/B2706071.png)

[1-(2,2-Difluoroethyl)cyclobutyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[1-(2,2-Difluoroethyl)cyclobutyl]methanol” is a chemical compound with the molecular formula C7H12F2O . It has a molecular weight of 150.17 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12F2O/c8-6(9)4-7(5-10)2-1-3-7/h6,10H,1-5H2 . This indicates the specific arrangement of atoms in the molecule and can be used to derive its structural formula.Physical And Chemical Properties Analysis

“[1-(2,2-Difluoroethyl)cyclobutyl]methanol” is a liquid at room temperature . It has a density of 1.1±0.1 g/cm^3, a boiling point of 175.2±15.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.7 mmHg at 25°C . Its flash point is 59.8±20.4 °C .Applications De Recherche Scientifique

Synthesis and Reactivity

Preparation and Reactivity of Persistent and Stable Silyl-substituted Bisketenes Research demonstrates the preparation and reactivity of silyl-substituted compounds, showcasing their stability and potential in creating complex chemical structures through stepwise reactions with alcohols like methanol, leading to diverse products including succinate diesters (Zhao, Allen, & Tidwell, 1993).

Methanol Utilization

Methanol Production and Applications An Overview

Methanol's role as a fundamental chemical building block is highlighted, emphasizing its utility in producing complex chemicals and its potential as a clean-burning fuel. The synthesis from CO2 and H2 positions methanol as a key player in reducing CO2 emissions and acting as a hydrogen storage medium (Dalena et al., 2018).

Advances in Methanol Utilization The advancements in methanol's use for generating hydrogen via membrane reactor technology are discussed, showcasing methanol's importance in the chemical industry as a feedstock for creating complex compounds and as an energy carrier for hydrogen production (Dalena et al., 2018).

Methanol as a Hydrogen Source

Methanol as a Hydrogen Donor in Reactions Homogeneously Catalysed by Ruthenium and Rhodium Complexes This research explores methanol's capacity to act as a hydrogen donor in the reduction of ketones to alcohols, highlighting the oxidation of methanol to methyl formate in these processes. It underscores methanol's versatility in organic synthesis and potential for industrial applications (Smith & Maitlis, 1985).

Catalytic Applications

Selective Electrocatalytic Hydrogenation The study on the electrocatalytic hydrogenation of 2-cyclohexen-1-one in aqueous methanol highlights the high selectivity for carbon-carbon double bond hydrogenation, illustrating the potential of methanol in electrocatalytic processes (Dabo et al., 1997).

Biotechnological Applications

Synthetic Methanol Auxotrophy of Escherichia coli for Methanol-Dependent Growth and Production This innovative study engineered E. coli to utilize methanol for growth on five-carbon sugars, creating a "synthetic methanol auxotrophy." It represents a significant step toward using methanol as a sole carbon source for bioproduction, demonstrating methanol's potential in biotechnological applications (Chen et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

[1-(2,2-difluoroethyl)cyclobutyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O/c8-6(9)4-7(5-10)2-1-3-7/h6,10H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYIAELBZOTNLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

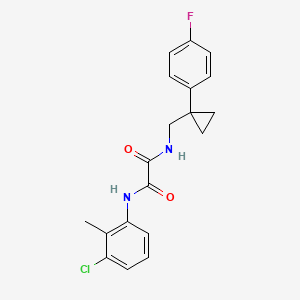

![Ethyl 3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2705996.png)

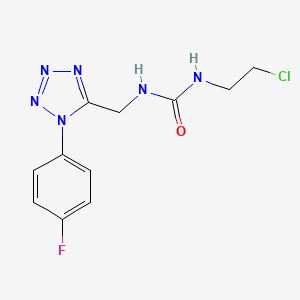

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2705997.png)

![1-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B2706001.png)

![1-[4-[2-(4-Fluorophenoxy)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2706003.png)

![N-[Cyano-(2-fluorophenyl)methyl]-3-cyclopropyl-3-hydroxy-3-phenylpropanamide](/img/structure/B2706004.png)

![N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2706006.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide](/img/structure/B2706010.png)